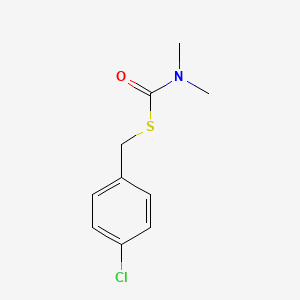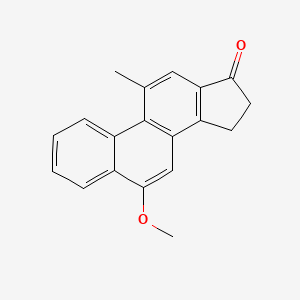![molecular formula C20H21NO3 B14694206 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one CAS No. 35202-58-5](/img/structure/B14694206.png)
7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of methoxy groups, phenyl rings, and a hexahydro-benzoisoindole core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by modulating oxidative stress and inhibiting the growth of certain microorganisms . The exact molecular targets and pathways involved are still under investigation, but its antioxidant properties are thought to play a significant role in its biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, 7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one stands out due to its unique structural features and diverse applications. Similar compounds include other benzoisoindole derivatives and methoxy-substituted phenyl compounds . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
35202-58-5 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
7,8-dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydrobenzo[e]isoindol-3-one |
InChI |
InChI=1S/C20H21NO3/c1-23-17-9-13-8-15(12-6-4-3-5-7-12)19-16(11-21-20(19)22)14(13)10-18(17)24-2/h3-7,9-10,15-16,19H,8,11H2,1-2H3,(H,21,22) |
InChI Key |
SAJGXCJTYSNGJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CNC(=O)C3C(CC2=C1)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


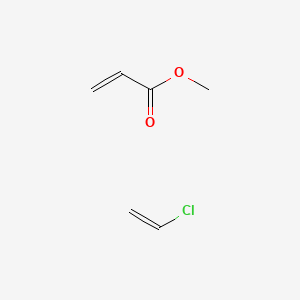
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
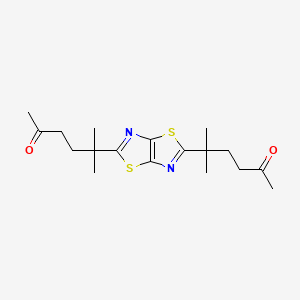
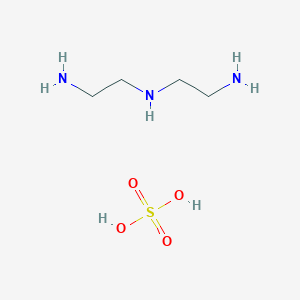
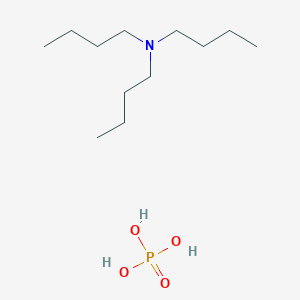
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
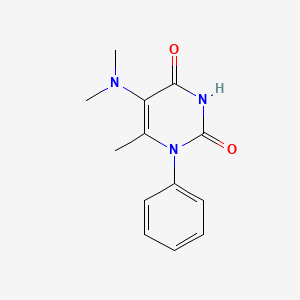

![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)

